Ácido 1-ciclobuteno-1,2-dicarboxílico

Descripción general

Descripción

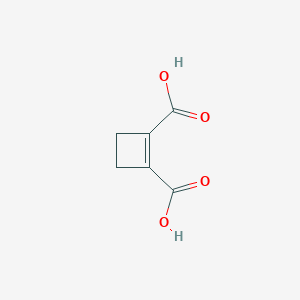

1-Cyclobutene-1,2-dicarboxylic acid is a chemical compound that features a cyclobutene ring with two carboxylic acid groups attached at the first and second positions. This compound is of interest due to its potential applications in organic synthesis and materials science.

Synthesis Analysis

The synthesis of cyclobutene derivatives can be achieved through various methods. For instance, the synthesis of 1-amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic acid, a compound related to 1-Cyclobutene-1,2-dicarboxylic acid, was accomplished via a 2 + 2 cycloaddition using dichloroketene, followed by reductive dechlorination and hydrolization to yield the title compound . Another related compound, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, was synthesized by photoirradiation-induced dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate . Additionally, facile synthetic routes to 1,2-dicyanocyclobutene and cyclobutene-1,2-dicarboxylic acid derivatives have been presented, starting from commercially available precursors .

Molecular Structure Analysis

The molecular structure of cyclobutene derivatives has been studied using various techniques. For example, the NMR structural study and DFT theoretical calculations of (+)- and (-)-2-aminocyclobutane-1-carboxylic acid derivatives revealed the formation of strong intramolecular hydrogen bonds, resulting in high rigidity of these molecules in both solution and gas phases . The crystal structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate showed a slightly distorted square-planar arrangement of the cyclobutane ring .

Chemical Reactions Analysis

Cyclobutene derivatives can undergo various chemical reactions. The [4+2]-cycloaddition reactions of 1,2-dicyanocyclobutene to cyclic dienes have been studied, showing a preference for endo-addition with certain dienes . Cyclobut-1-ene-1,2-dicarboxylic acid demonstrated exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene, favoring the endo-stereoisomer .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutene derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups, such as carboxylic acids, can affect the reactivity and stability of these compounds. For instance, cyclobutene-1,2-diones were examined using (17)O NMR spectroscopy and theoretical calculations, revealing insights into the electron distribution and chemical shifts associated with these compounds . The crystal structure analysis of cyclobut-1-ene-1,2-dicarboxylic acid provided insights into the intramolecular hydrogen bonding and its influence on reactivity .

Aplicaciones Científicas De Investigación

Síntesis de polímero de coordinación de litio

El ácido 1-ciclobuteno-1,2-dicarboxílico se puede utilizar como reactivo para sintetizar un polímero de coordinación de litio mediante el tratamiento con carbonato de litio . Este proceso es significativo en el campo de la ciencia de los materiales, donde los polímeros de coordinación tienen aplicaciones en el almacenamiento de gas, la catálisis y la administración de fármacos.

Preparación de marcos metal-orgánicos de lantánidos (LnMOFs)

Este compuesto también puede actuar como ligando para preparar varios marcos metal-orgánicos de lantánidos (LnMOFs) mediante un método solvotermal . Los LnMOFs son una clase de materiales que tienen aplicaciones potenciales en áreas como la luminiscencia, el magnetismo y el almacenamiento de gas.

Detección de fluorescencia en inmunoensayos

El ácido 1-ciclobuteno-1,2-dicarboxílico se puede utilizar en la detección de fluorescencia en inmunoensayos . Los inmunoensayos son pruebas bioquímicas que miden la presencia o concentración de una sustancia en soluciones que a menudo contienen una mezcla compleja de sustancias.

Ensayos de hibridación

Este compuesto también se utiliza en ensayos de hibridación . Estos ensayos se utilizan comúnmente en biología molecular para medir la presencia de secuencias específicas de ADN o ARN.

Reacciones enzimáticas

El ácido 1-ciclobuteno-1,2-dicarboxílico se utiliza en reacciones enzimáticas . Puede actuar como sustrato, inhibidor o activador en estas reacciones, que son fundamentales para todos los procesos biológicos.

Formación de cristales de calidad de difracción

Este compuesto se puede utilizar para formar cristales de calidad de difracción . Estos cristales son esenciales para la cristalografía de rayos X, una técnica que se utiliza para determinar la estructura atómica y molecular de un cristal.

Síntesis de dianión esquarato

El ácido 1-ciclobuteno-1,2-dicarboxílico se puede utilizar para sintetizar un dianión esquarato . Este dianión se utiliza como bloque de construcción para crear redes poliméricas sin carga.

Creación de redes poliméricas sin carga

Siguiendo el punto anterior, el dianión esquarato derivado del ácido 1-ciclobuteno-1,2-dicarboxílico se utiliza para crear redes poliméricas sin carga . Estas redes tienen aplicaciones potenciales en la ciencia de los materiales, particularmente en el desarrollo de nuevos tipos de polímeros.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

As a dicarboxylic acid, it may interact with various enzymes and proteins that have carboxylate-binding sites .

Mode of Action

Given its structure, it may interact with its targets through hydrogen bonding or electrostatic interactions facilitated by its carboxylic acid groups .

Biochemical Pathways

Dicarboxylic acids often play roles in energy metabolism and biosynthetic processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Cyclobutene-1,2-dicarboxylic acid are not explicitly stated in the available literature. As a small molecule, it may be absorbed in the gastrointestinal tract and distributed throughout the body. Its metabolism and excretion would likely involve standard processes for carboxylic acids .

Result of Action

As a dicarboxylic acid, it may influence pH and ionic balance in cells, potentially affecting various cellular processes .

Action Environment

Environmental factors such as pH, temperature, and ionic strength could influence the action, efficacy, and stability of 1-Cyclobutene-1,2-dicarboxylic acid. For instance, changes in pH could affect the ionization state of the carboxylic acid groups, potentially altering its interactions with targets .

Propiedades

IUPAC Name |

cyclobutene-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c7-5(8)3-1-2-4(3)6(9)10/h1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOGLHXZZGEOAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340701 | |

| Record name | 1-Cyclobutene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16508-05-7 | |

| Record name | 1-Cyclobutene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclobut-1-ene-1,2-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes CBDC ferroelectric?

A: CBDC displays ferroelectricity due to the presence of hydrogen bonds, both intermolecular and intramolecular, within its crystal structure. [, ] These hydrogen bonds contribute to the material's polarizability, leading to a spontaneous electric polarization that can be reversed by an external electric field. [] Density Functional Theory (DFT) calculations reveal that the intermolecular hydrogen bonds play a more significant role in CBDC's ferroelectric polarization than the intramolecular ones. []

Q2: How do researchers identify the specific atomic motions responsible for ferroelectricity in CBDC?

A: Inelastic Neutron Scattering (INS) spectroscopy combined with DFT calculations provides valuable insights into CBDC's vibrational dynamics. [] Researchers identified a large LO-TO (longitudinal optical-transverse optical) splitting of the O-H stretching mode at 2471 cm−1, indicating its significant contribution to ferroelectric polarization. [] This specific vibrational mode is sensitive to long-range Coulomb interactions, a defining characteristic of ferroelectric materials. []

Q3: How does the structure of CBDC influence its ferroelectric properties?

A: The arrangement of hydrogen bonds within the CBDC crystal dictates its ferroelectric behavior. While both intermolecular and intramolecular hydrogen bonds exist, research suggests that the intermolecular hydrogen bonds are more influential in determining the material's overall polarization. [] Understanding the relationship between crystal structure and ferroelectricity is crucial for designing new organic ferroelectric materials with enhanced properties.

Q4: What is the significance of the large polarization observed in CBDC?

A: CBDC exhibits a remarkably high spontaneous polarization, reaching 14.3 μC/cm2. [] This value surpasses that of many other known organic ferroelectrics, highlighting its potential for applications requiring high polarization, such as high-density data storage and energy harvesting.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene](/img/structure/B103449.png)

![4-[(Dimethylamino)methyl]benzoic acid](/img/structure/B103454.png)